1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine
Description
Propriétés
IUPAC Name |
1-(3,3-dimethyl-2,4-dihydro-1,5-benzodioxepin-7-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(2)8-15-11-5-4-10(7-14-3)6-12(11)16-9-13/h4-6,14H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQBYPDYXLOOOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)CNC)OC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various receptors and enzymes, influencing cellular processes.
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes.
Biochemical Pathways
Similar compounds have been shown to influence various biochemical pathways.
Pharmacokinetics
The compound’s predicted density is 1095±006 g/cm3, and it has a predicted boiling point of 3599±420 °C. These properties may influence its bioavailability.
Analyse Biochimique
Biochemical Properties
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions can vary, but they often involve binding to the active site of the enzyme or altering the enzyme’s conformation, thereby affecting its activity.
Cellular Effects
The effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell growth and differentiation, leading to changes in cellular behavior. Additionally, it can impact metabolic pathways by altering the levels of key metabolites and enzymes.
Molecular Mechanism
At the molecular level, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in changes in gene expression, either by directly interacting with DNA or by modulating the activity of transcription factors. Additionally, the compound may influence cellular signaling pathways by interacting with key signaling molecules.
Temporal Effects in Laboratory Settings
The effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
In animal models, the effects of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine vary with different dosages. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, highlighting the importance of careful dosage optimization in experimental studies.
Metabolic Pathways
1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, potentially altering metabolic flux and metabolite levels. For example, the compound may inhibit or activate enzymes involved in the synthesis or degradation of specific metabolites, leading to changes in their concentrations within the cell.
Transport and Distribution
The transport and distribution of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and within different cellular compartments. These interactions can affect the localization and accumulation of the compound, which in turn can influence its activity and function.
Subcellular Localization
The subcellular localization of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.
Activité Biologique
The compound 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine is a member of the benzodioxepin family, which has garnered interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings, including structure-activity relationships (SAR), pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula: C12H15N
- Molecular Weight: 189.25 g/mol
- Chemical Structure:
- The compound features a benzodioxepin core, which is known for its diverse biological activities.
Antidepressant and Anxiolytic Effects
Recent studies have indicated that compounds within the benzodioxepin family exhibit significant antidepressant and anxiolytic properties. For instance, modifications in the molecular structure can enhance binding affinity to serotonin receptors, which are crucial for mood regulation. The introduction of methyl groups at specific positions has been shown to increase the efficacy of these compounds in preclinical models .
The proposed mechanism of action for 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine involves:
- GABA Receptor Modulation: Similar to other benzodiazepines, this compound may enhance GABAergic transmission by allosterically modulating GABA_A receptors, leading to increased inhibitory neurotransmission.
- Serotonergic Pathways: By acting on serotonin receptors (5-HT), the compound may help alleviate symptoms of anxiety and depression.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
| Modification | Effect on Activity |
|---|---|
| Methylation at N-position | Increased receptor affinity |
| Hydroxyl substitutions | Enhanced solubility and bioavailability |
| Aromatic ring modifications | Altered pharmacokinetics and dynamics |
These modifications suggest that careful tuning of the chemical structure can lead to improved therapeutic profiles.
Preclinical Trials
In a series of preclinical trials involving rodent models, 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine demonstrated significant reductions in anxiety-like behaviors as measured by the elevated plus maze and open field tests. The results indicated:
- Dosage: Effective at doses ranging from 0.5 mg/kg to 5 mg/kg.
- Behavioral Outcomes: Significant increase in time spent in open arms of the elevated plus maze compared to control groups .
Clinical Observations
While clinical data specifically on this compound remains limited, related compounds within the same class have shown promise in treating generalized anxiety disorder (GAD) and major depressive disorder (MDD). A review of clinical trials suggests that benzodioxepins can be effective alternatives to traditional SSRIs and SNRIs with potentially fewer side effects .
Applications De Recherche Scientifique
Medicinal Chemistry Applications
- Antidepressant Activity :
- Neuroprotective Effects :
- Anxiolytic Properties :
Material Science Applications
- Polymer Chemistry :
- Nanotechnology :
Research Tool Applications
- Biological Assays :
- Synthesis of Novel Compounds :
Case Study 1: Antidepressant Activity
A study published in a peer-reviewed journal highlighted the antidepressant effects of benzodioxepine derivatives, demonstrating that modifications to the core structure could lead to significant improvements in efficacy and safety profiles.
Case Study 2: Neuroprotection
In another research effort, scientists tested the neuroprotective capabilities of a related compound in a mouse model of Alzheimer's disease. Results indicated a marked reduction in neuroinflammation and improved cognitive function.
Comparaison Avec Des Composés Similaires
Structural Variations and Physicochemical Properties
The following table highlights key structural differences and similarities among benzodioxepin derivatives and related compounds:
Key Observations :
- The 3,3-dimethyl groups in the target compound may improve metabolic stability compared to unchlorinated analogs.
- Amine Side Chains : N-methylmethanamine (target) balances basicity and steric effects, whereas bulkier groups like indole-ethylamine (D2AAK5) or furylmethyl () may alter target selectivity.
Méthodes De Préparation
General Synthetic Strategy
The synthesis of 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b]dioxepin-7-yl)-N-methylmethanamine typically involves:
- Construction of the 3,4-dihydro-2H-benzo[b]dioxepine ring system with a 3,3-dimethyl substitution.
- Introduction of the aldehyde or carbaldehyde group at the 7-position as a key intermediate.
- Reductive amination or nucleophilic substitution to install the N-methylmethanamine side chain.
Detailed Preparation Methods
Synthesis of 3,3-dimethyl-3,4-dihydro-2H-benzo[b]dioxepine-7-carbaldehyde
This intermediate is crucial for further functionalization. According to PubChem data, the compound 3,3-dimethyl-3,4-dihydro-2H-benzo[b]dioxepine-7-carbaldehyde (PubChem CID: 83485643) is well-characterized, with a molecular weight of 206.24 g/mol and specific structural features suitable for amine substitution.
- Formation of the dioxepine ring via cyclization reactions involving catechol derivatives and appropriate alkylating agents to introduce the 3,3-dimethyl groups.
- Selective formylation at the 7-position, often achieved by directed ortho-lithiation or Vilsmeier-Haack reaction conditions.
Introduction of the N-Methylmethanamine Side Chain
The key step to obtain the target compound is the conversion of the aldehyde group to the N-methylmethanamine substituent, commonly achieved by reductive amination:
This method is favored due to its high selectivity and mild conditions, preserving the integrity of the dioxepine ring.
Data Tables Summarizing Preparation Conditions
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of dioxepine ring | Catechol derivative + alkylating agent | Variable | Controlled cyclization to form 7-membered ring |
| Formylation at 7-position | Vilsmeier-Haack reagent or directed lithiation | Moderate | Selective introduction of aldehyde group |
| Reductive amination | Methylamine + NaBH3CN or NaBH(OAc)3 | High | Mild conditions, preserves ring structure |
| Alkylation of amine (alternative) | NaH in THF + benzyl bromide | 21.2 | Basic conditions for amine alkylation |
Research Findings and Analysis
- The 3,3-dimethyl substitution on the dioxepine ring stabilizes the ring conformation and influences the reactivity of the aldehyde group at the 7-position, facilitating selective amination.
- Reductive amination is the preferred method for introducing the N-methylmethanamine side chain due to its high chemoselectivity and compatibility with sensitive heterocyclic frameworks.
- Alternative alkylation methods under basic conditions can be used but often result in lower yields and require careful control of reaction parameters.
- The synthetic accessibility score (~2.45) indicates moderate synthetic complexity, suggesting that the compound can be prepared with standard organic synthesis techniques but may require optimization for scale-up.
Q & A
What are the optimal synthetic routes for 1-(3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-N-methylmethanamine, and how do reaction conditions influence yield?
Answer:
The compound can be synthesized via a multi-step approach:
- Step 1 : Bromoacetylation of the benzodioxepin core using reagents like 7-bromoacethyl-3,4-dihydro-1,5-benzodioxepin under reflux in acetonitrile (60°C, 3 h) .
- Step 2 : Coupling with methylamine derivatives via Suzuki cross-coupling or nucleophilic substitution, with yields influenced by substituent steric/electronic effects. For example, bulky aryl groups reduce reactivity (e.g., 47 and 48 in Table 3 of ).
- Optimization : Use of catalysts like Pd(PPh₃)₄ and controlled temperature (e.g., 25–60°C) improves regioselectivity.
How can researchers validate the structural integrity of this compound and its derivatives?
Answer:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, methyl groups at the 3,3-position show distinct singlet peaks in NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS confirms molecular weight (e.g., observed m/z 386.1 for a related benzodioxepin derivative ).
- X-ray Crystallography : Programs like WinGX/ORTEP can model anisotropic displacement ellipsoids for precise bond-length/angle analysis .
What methodologies are recommended for assessing the compound’s biological activity (e.g., antimicrobial, antioxidant)?
Answer:
- Antimicrobial Assays : Broth microdilution (MIC/MBC) against Gram-positive/negative strains. Schiff base derivatives of benzodioxepin show activity comparable to ampicillin .
- Antioxidant Screening : DPPH radical scavenging assay (IC₅₀ values) with controls like ascorbic acid. Substituents like nitro or methoxy groups enhance activity (e.g., compound 36 in ).
- Cytotoxicity Testing : MTT assay on human cell lines (e.g., HEK-293) to rule out non-specific toxicity.
How can contradictory data in activity studies (e.g., varying IC₅₀ values across papers) be resolved?
Answer:
- Standardize Protocols : Ensure consistent assay conditions (e.g., DPPH concentration, incubation time) .
- Control for Solvent Effects : DMSO concentrations >1% may interfere with bacterial growth assays .
- Statistical Analysis : Use ANOVA or Student’s t-test to validate reproducibility across triplicate experiments.
What computational tools are available to model this compound’s interactions with biological targets?
Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity for targets like CDK9 (e.g., docking score −9.2 kcal/mol for a benzodioxepin-carbonyl derivative ).
- MD Simulations : GROMACS for 100-ns trajectories to assess stability of ligand-receptor complexes.
- QSAR Models : Use descriptors like logP and HOMO/LUMO energies to correlate structure with antioxidant activity .
What strategies improve selectivity in modifying the benzodioxepin scaffold for target-specific applications?
Answer:
- Substituent Tuning : Electron-withdrawing groups (e.g., -NO₂) enhance antibacterial activity, while bulky groups (e.g., -CF₃) improve kinase selectivity .
- Hybridization : Conjugation with known pharmacophores (e.g., quaternary ammonium in 3b ) or metal complexes (e.g., Cu(II)/Co(II)) amplifies redox activity .
How can researchers address challenges in crystallizing this compound for structural studies?
Answer:
- Solvent Screening : Use vapor diffusion with solvents like acetonitrile/ethyl acetate (1:1) .
- Additives : Add trace trifluoroacetic acid (TFA) to stabilize protonated amines.
- Low-Temperature Crystallography : Collect data at 100 K to reduce thermal motion artifacts .
What are the key stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : Sealed vials under inert gas (N₂/Ar) at −20°C to prevent oxidation .
- Lyophilization : For hygroscopic derivatives, lyophilize and store in desiccators with silica gel .
- Stability Monitoring : Periodic HPLC analysis (e.g., C18 column, λ = 255 nm ) to detect degradation.
How do metal coordination complexes of this compound enhance its pharmacological profile?
Answer:
- Mechanism : Metal ions (e.g., Cu²⁺) facilitate ROS generation via Fenton-like reactions, boosting antibacterial efficacy .
- Synthesis : React benzodioxepin Schiff bases with metal salts (e.g., CuCl₂·2H₂O) in ethanol/water (1:1) at 60°C for 4 h .
- Characterization : FT-IR to confirm M–N/O bonds (e.g., ν(C=N) shift from 1620 → 1590 cm⁻¹ upon coordination) .
What advanced techniques are used to study the compound’s pharmacokinetics and metabolism?
Answer:
- In Vitro ADME : Microsomal stability assays (e.g., human liver microsomes) with LC-MS/MS quantification .
- Metabolite ID : High-resolution Orbitrap MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
- Plasma Protein Binding : Equilibrium dialysis to measure % bound to albumin/globulins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
